14-Epitriptolide
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Overview
Description
14-Epitriptolide is a diterpenoid triepoxide compound derived from the roots of the Chinese herb Tripterygium wilfordii Hook F., commonly known as Thunder God Vine. This compound is an epimer of triptolide, differing in the configuration at the C-14 position. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and antitumor properties .
Mechanism of Action
Target of Action
14-Epitriptolide is a derivative of Triptolide, a compound known for its antitumor, anti-inflammatory, and immunosuppressive characteristics . The primary targets of this compound are likely to be similar to those of Triptolide, although specific studies on this compound are limited .
Mode of Action
It is known that triptolide, the parent compound, acts in a pleiotropic fashion, affecting various cellular processes such as decreasing hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor .
Biochemical Pathways
This compound likely affects multiple biochemical pathways, similar to Triptolide. In nature, IPP and DMAPP, precursors for different terpenoids, are synthesized in two different biochemical pathways, the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway and the mevalonate (MVA) pathway .
Pharmacokinetics
Triptolide, the parent compound, is known to have poor solubility and bioavailability, which are major concerns regarding its safety and efficacy in clinical studies .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Triptolide, which include anti-inflammatory, immunosuppressive, and antitumor effects .
Biochemical Analysis
Biochemical Properties
14-Epitriptolide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have inhibitory effects on many solid tumors
Cellular Effects
This compound has been shown to induce cell morphological changes and exert cytotoxic effects through G0/G1 phase arrest, as well as induce apoptosis . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and pathways affected by this compound are still being elucidated.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Researchers found that certain dosages of this compound could effectively reduce proteinuria and inhibit immune-mediated injuries in an experimental rat model
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes such as CYP728B70 and potentially affects metabolic flux or metabolite levels . The exact metabolic pathways and the role of this compound in these pathways are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Epitriptolide involves several key stepsThis is followed by the reduction of the C-14 ketone in the presence of europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(fod)3) to yield this compound . Another method involves an Alder periodate reaction (sodium periodate, NaIO4), followed by a sequence of meta-chloroperoxybenzoic acid (m-CPBA) oxygenation and basic hydrogen peroxide (H2O2/OH-) oxygenation, and finally, sodium borohydride reduction .
Industrial Production Methods
Industrial production of this compound is challenging due to the complexity of its synthesis and the need for precise reaction conditions. Currently, there is limited information on large-scale industrial production methods, and most synthesis is conducted in research laboratories .
Chemical Reactions Analysis
Types of Reactions
14-Epitriptolide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s triepoxide structure makes it reactive towards nucleophiles, leading to ring-opening reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium periodate (NaIO4) for oxidation, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium borohydride (NaBH4) for reduction . These reactions typically occur under mild to moderate conditions to preserve the integrity of the triepoxide structure.
Major Products Formed
The major products formed from the reactions of this compound include various epoxide derivatives and hydroxylated compounds. These products are often intermediates in the synthesis of more complex molecules with enhanced pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in epoxidation reactions.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and antitumor activities. .
Comparison with Similar Compounds
14-Epitriptolide is structurally similar to other diterpenoid compounds derived from Tripterygium wilfordii Hook F., such as triptolide and celastrol. While all these compounds exhibit anti-inflammatory and antitumor activities, this compound is unique due to its specific epimeric configuration at the C-14 position . This configuration influences its reactivity and biological activity, making it a valuable compound for further research and development.
List of Similar Compounds
- Triptolide
- Celastrol
- Tripdiolide
- Triptonide
- Minnelide
Conclusion
This compound is a compound of significant interest due to its diverse pharmacological activities and potential applications in various fields. Its complex synthesis and unique chemical properties make it a valuable subject for ongoing research and development.
Properties
CAS No. |
147852-78-6 |
---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3 |
InChI Key |
DYVDZVMUDBCZSA-UHFFFAOYSA-N |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5CCC6=C(C5CC7C4(C2O)O7)COC6=O |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origin of Product |
United States |
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